2-(Pyrrolidin-2-yl)cyclopentan-1-ol
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Overview
Description
2-(Pyrrolidin-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It belongs to the family of pyrrolidines, which are nitrogen-containing heterocycles widely used in medicinal chemistry due to their versatile biological activities .
Preparation Methods
The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with pyrrolidine in the presence of a reducing agent . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
2-(Pyrrolidin-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(Pyrrolidin-2-yl)cyclopentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Cyclopentanol: A cyclopentane ring with a hydroxyl group, used as a solvent and intermediate in organic synthesis.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: A more complex structure with additional functional groups, used in drug discovery.
The uniqueness of this compound lies in its combination of the pyrrolidine and cyclopentanol moieties, providing a versatile scaffold for various chemical and biological applications .
Properties
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHNJVCTFHMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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